3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide
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Description
The compound “3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of numerous research studies . The synthesis of quinoline derivatives often involves chemical modification of quinoline, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “this compound”, is complex. For instance, in a similar compound, the oxa-diazole ring and the quinoline unit are almost coplanar . The dihedral angle between the benzene ring and the quinoline system is 25.95° while that between the benzene and the oxa-diazole rings is 18.88° .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Mechanism of Action
Target of Action
It is known that quinoline derivatives are utilized in various areas of medicine . They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Future Directions
The future directions in the research of quinoline derivatives, including “3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide”, are likely to focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Properties
IUPAC Name |
3-methyl-N-[3-oxo-3-(3-quinolin-8-yloxypyrrolidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-5-2-8-20(15-17)31(28,29)25-13-10-22(27)26-14-11-19(16-26)30-21-9-3-6-18-7-4-12-24-23(18)21/h2-9,12,15,19,25H,10-11,13-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGHJQDFWSMBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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